3-Chloro-5-(2,2,2-trifluoroethoxy)pyridazine
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Overview
Description
3-Chloro-5-(2,2,2-trifluoroethoxy)pyridazine is a heterocyclic compound with the molecular formula C6H4ClF3N2O. It is characterized by the presence of a pyridazine ring substituted with a chloro group at the 3-position and a trifluoroethoxy group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(2,2,2-trifluoroethoxy)pyridazine typically involves the reaction of 3-chloropyridazine with 2,2,2-trifluoroethanol in the presence of a base. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-(2,2,2-trifluoroethoxy)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the pyridazine ring can lead to the formation of dihydropyridazine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation Reactions: Often carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Commonly use reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Yield substituted pyridazine derivatives.
Oxidation Reactions: Produce N-oxides.
Reduction Reactions: Form dihydropyridazine derivatives.
Scientific Research Applications
3-Chloro-5-(2,2,2-trifluoroethoxy)pyridazine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents.
Materials Science: Used in the synthesis of novel materials with unique properties.
Biological Studies: Investigated for its biological activity and potential as a bioactive molecule.
Industrial Applications: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(2,2,2-trifluoroethoxy)pyridazine involves its interaction with specific molecular targets. The chloro and trifluoroethoxy groups contribute to its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
- 3-Chloro-2-(2,2,2-trifluoroethoxy)pyridine
- 3,5-Bis(2,2,2-trifluoroethoxy)pyridazine
Comparison: Compared to similar compounds, 3-Chloro-5-(2,2,2-trifluoroethoxy)pyridazine is unique due to its specific substitution pattern on the pyridazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-chloro-5-(2,2,2-trifluoroethoxy)pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O/c7-5-1-4(2-11-12-5)13-3-6(8,9)10/h1-2H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLUXGPKQTUEJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN=C1Cl)OCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744926 |
Source
|
Record name | 3-Chloro-5-(2,2,2-trifluoroethoxy)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346691-33-5 |
Source
|
Record name | 3-Chloro-5-(2,2,2-trifluoroethoxy)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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